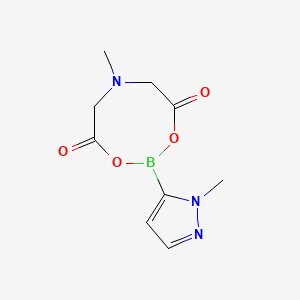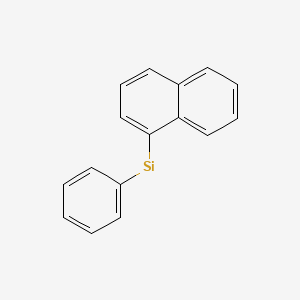
Silane, naphthalenylphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of a naphthalene ring bonded to a phenylsilane group, making it a unique member of the organosilicon family. It is primarily used in various chemical reactions and research applications due to its distinctive structural properties.
Preparation Methods
1-Naphthylphenylsilane can be synthesized through several methods. One common synthetic route involves the reaction of naphthalene with phenylsilane in the presence of a catalyst. The reaction typically requires specific conditions such as elevated temperatures and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Naphthylphenylsilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Common reagents and conditions used in these reactions include catalysts like platinum on carbon, elevated temperatures, and inert atmospheres. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Naphthylphenylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Research studies have explored its potential use in biological systems, particularly in the development of silicon-based biomolecules.
Medicine: Although not widely used in medicine, its derivatives are being investigated for potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-Naphthylphenylsilane exerts its effects is primarily through its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in oxidation reactions, the compound interacts with oxidizing agents to form silanol or siloxane derivatives, which can further participate in other chemical processes .
Comparison with Similar Compounds
1-Naphthylphenylsilane can be compared with other similar organosilicon compounds such as:
- Methylphenylsilane
- Diphenylsilane
- Phenylsilane
These compounds share similar structural features but differ in their specific functional groups and reactivity. 1-Naphthylphenylsilane is unique due to the presence of the naphthalene ring, which imparts distinct chemical properties and reactivity compared to its counterparts .
Properties
CAS No. |
106340-43-6 |
|---|---|
Molecular Formula |
C16H12Si |
Molecular Weight |
232.35 g/mol |
InChI |
InChI=1S/C16H12Si/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-12H |
InChI Key |
BJVZJZUAIPAXMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si]C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


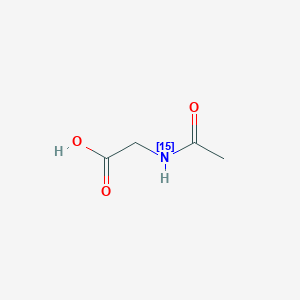
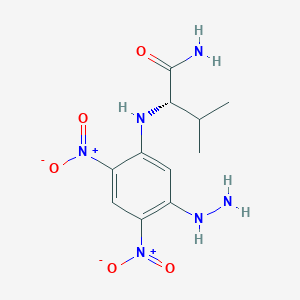
![2-((E)-{2-[(Ethylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12054967.png)
![6-imino-2-oxo-7-(2-phenylethyl)-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12054972.png)


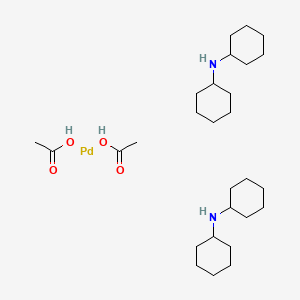
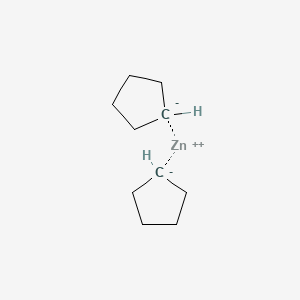
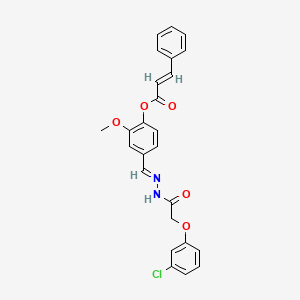
![4-amino-1-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidin-2-one](/img/structure/B12055009.png)
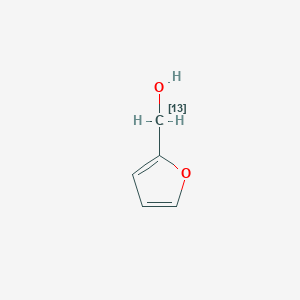
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (4-methyl-thiazol-2-yl)-amide](/img/structure/B12055021.png)
